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Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B192935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of darunavir to its target, the

human immunodeficiency virus type 1 (HIV-1) protease. Darunavir is a second-generation

protease inhibitor (PI) renowned for its high potency and significant barrier to the development

of drug resistance. A key factor in its efficacy is its exceptionally high binding affinity for the HIV-

1 protease active site. This document consolidates quantitative data, details common

experimental protocols for affinity determination, and illustrates the underlying molecular

interactions and experimental workflows.

Quantitative Analysis of Darunavir's Binding Affinity
Darunavir's distinction among protease inhibitors lies in its extraordinarily tight and durable

binding to the HIV-1 protease. Its binding affinity has been quantified by various biophysical

techniques, consistently demonstrating picomolar-level inhibition. The data presented below is

for the active moiety, darunavir, as binding assays are conducted in solution where the

ethanolate salt form dissociates.

The binding of darunavir to wild-type (WT) protease is characterized by a favorable enthalpy

(ΔH), indicating strong hydrogen bonding and van der Waals interactions, and a very slow

dissociation rate (k_off), which contributes to its prolonged inhibitory effect.[1][2]

Table 1: Quantitative Binding Parameters of Darunavir to Wild-Type HIV-1 Protease
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Parameter
Reported
Value

Method Comments Source(s)

Dissociation

Constant (Kd)

4.5 x 10-12 M

(4.5 pM)

Isothermal

Titration

Calorimetry (ITC)

Represents

extremely high

affinity. Binding is

approximately

100-fold tighter

than its

predecessor,

amprenavir.

[3][4][5]

Dissociation

Constant (Kd)

< 1 x 10-12 M (<

1 pM)

Surface Plasmon

Resonance

(SPR)

Affinity was more

than 100-fold

higher than other

PIs tested.

[1]

Inhibition

Constant (Ki)
0.17 nM

Kinetic Inhibition

Assay

Against HIV-2

Protease. Value

is 17-fold weaker

than against HIV-

1 protease.

IC50 3 nM
Cell-based Assay

(MT-2 cells)

Demonstrates

potent antiviral

activity in a

cellular context.

[6][7]

Dissociation

Rate (koff)
< 1 x 10-5 s-1

Surface Plasmon

Resonance

(SPR)

Extremely slow

dissociation,

leading to a

dissociative half-

life of over 240

hours. This is a

key factor in its

high genetic

barrier to

resistance.

[1][8]
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Association Rate

(kon)
~2 x 106 M-1s-1

Surface Plasmon

Resonance

(SPR)

Fast association,

comparable to its

structural

analogue

amprenavir.

[1]

Binding Enthalpy

(ΔH)
-12.1 kcal/mol

Isothermal

Titration

Calorimetry (ITC)

Highly favorable

enthalpy change,

driven by strong

hydrogen bonds

with the protease

backbone.

[2]

Binding Entropy

(-TΔS)
-3.1 kcal/mol

Isothermal

Titration

Calorimetry (ITC)

Favorable

entropy change

contributing to

the overall free

energy of

binding.

[2]

Mechanism of High-Affinity Binding
Darunavir is a nonpeptidic, competitive inhibitor that occupies the active site of the HIV-1

protease dimer.[3][9] HIV-1 protease is essential for viral maturation, as it cleaves Gag and

Gag-Pol polyproteins into functional enzymes and structural proteins.[9][10] By blocking this

active site, darunavir prevents the processing of these polyproteins, resulting in the production

of immature, non-infectious virions.[11]

The inhibitor's exceptional potency is attributed to several structural features:

Backbone Interactions: Darunavir was specifically designed to maximize hydrogen bonds

with the backbone atoms of the protease active site, particularly with residues Asp29 and

Asp30.[2][4] These interactions are less susceptible to disruption by mutations, which often

alter side chains.[3]

Substrate Envelope Fit: It fits snugly within the "substrate envelope," which is the consensus

volume occupied by the natural substrates of the protease.[4][5]
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Molecular Flexibility: The structure of darunavir allows it to adapt to conformational changes

in the protease active site, maintaining its tight binding even in the presence of mutations

that confer resistance to other PIs.[11]

Interestingly, studies have also suggested that darunavir may possess a dual mode of action,

not only binding to the active site of the dimer but also potentially inhibiting the dimerization of

protease monomers, which is a prerequisite for its enzymatic activity.[9][12] Kinetic analyses

have also pointed to a second binding site on the protease surface, which may contribute to its

mixed-type inhibition profile and overall potency.[13][14]
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1. Sample Preparation

2. ITC Experiment

3. Data Analysis
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Dissolve Darunavir
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Load Darunavir
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constant temperature

Integrate heat pulse
for each injection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b192935#darunavir-ethanolate-binding-affinity-to-hiv-
protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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